Topoisomerase I Inhibition: Hippeastrine Matches Camptothecin Potency
Hippeastrine exhibits Topoisomerase I (Top I) inhibitory activity comparable to the clinical anticancer agent camptothecin. In a head-to-head enzymatic inhibition assay, Hippeastrine demonstrated an IC₅₀ of 7.25 ± 0.20 μg/mL (23.0 μmol/L) versus camptothecin at 6.72 ± 0.23 μg/mL (19.3 μmol/L) [1]. Hippeastrine was identified with the highest enrichment factor (EF) against Top I among 11 alkaloids screened from Lycoris radiata via affinity ultrafiltration-LC/MS [1].
| Evidence Dimension | Topoisomerase I inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 7.25 ± 0.20 μg/mL (23.0 μmol/L) |
| Comparator Or Baseline | Camptothecin: 6.72 ± 0.23 μg/mL (19.3 μmol/L) |
| Quantified Difference | Hippeastrine is within 1.08-fold of camptothecin potency (non-significant difference) |
| Conditions | In vitro enzymatic inhibition assay; Top I target enzyme; UF-LC/MS screening of Lycoris radiata alkaloids |
Why This Matters
Procurement for Top I inhibition studies should prioritize Hippeastrine over other Amaryllidaceae alkaloids, as it is the only natural analog with validated potency comparable to the clinical reference standard.
- [1] Chen GL, Tian YQ, Wu JL, et al. Antiproliferative activities of Amaryllidaceae alkaloids from Lycoris radiata targeting DNA topoisomerase I. Sci Rep. 2016;6:38284. View Source
